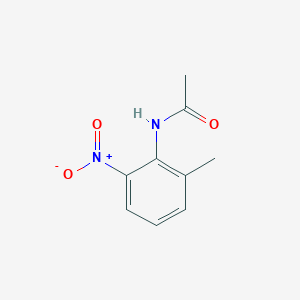

N-(2-methyl-6-nitrophenyl)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 243773. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-methyl-6-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-6-4-3-5-8(11(13)14)9(6)10-7(2)12/h3-5H,1-2H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGWKZKGMNQBIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20311529 | |

| Record name | N-(2-methyl-6-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59907-22-1 | |

| Record name | 59907-22-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243773 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-methyl-6-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-methyl-6-nitrophenyl)acetamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-methyl-6-nitrophenyl)acetamide is a notable nitroaromatic compound, primarily utilized as a versatile intermediate in the synthesis of pharmaceuticals and other specialized organic molecules. Its strategic substitution pattern, featuring a sterically hindered acetamido group ortho to a methyl group and a nitro functionality, governs its reactivity and makes it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive analysis of its fundamental properties, a detailed, field-proven protocol for its synthesis, an exploration of its chemical behavior, and an evidence-based discussion of its potential biological implications. By integrating theoretical principles with practical methodologies, this document serves as an essential resource for researchers engaged in the use of this compound.

Core Physicochemical Properties

This compound presents as a yellow crystalline solid, a characteristic trait of many nitroaromatic compounds.[1] Its solubility profile is marked by poor solubility in water and slight solubility in alcohols like ethanol, while it is soluble in organic solvents such as chloroform and dimethyl sulfoxide.[1] This differential solubility is a key consideration in its purification and reaction work-up procedures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 59907-22-1 | [2] |

| Molecular Formula | C₉H₁₀N₂O₃ | [2] |

| Molecular Weight | 194.19 g/mol | [2] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 163-164 °C | [2] |

| Boiling Point | 375.3±30.0 °C (Predicted) | [2] |

| Density | 1.289±0.06 g/cm³ (Predicted) | [2] |

| pKa | 13.84±0.70 (Predicted) | [2] |

Synthesis of this compound: A Self-Validating Protocol

The principal and most logical synthetic route to this compound is the direct acetylation of its precursor, 2-methyl-6-nitroaniline. The synthesis of this precursor is in itself a critical process that highlights the importance of protecting groups in directing the regioselectivity of electrophilic aromatic substitution.

Rationale for the Synthetic Strategy

Direct nitration of 2-methylaniline (o-toluidine) leads to a mixture of isomers, with the 4-nitro and 6-nitro products being the major components. To selectively obtain the 2-methyl-6-nitroaniline precursor, a common and effective strategy involves the protection of the highly activating amino group via acetylation. The resulting acetamido group is still an ortho-, para-director but is less activating than the amino group, which allows for better control of the subsequent nitration step. The acetyl group can then be removed by hydrolysis to yield the desired 2-methyl-6-nitroaniline. However, for the synthesis of the title compound, the final deprotection step is omitted, and the acetylated precursor is the target. The most direct laboratory synthesis of this compound involves the acetylation of commercially available 2-methyl-6-nitroaniline.

Experimental Protocol: Acetylation of 2-Methyl-6-nitroaniline

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

2-Methyl-6-nitroaniline

-

Acetic anhydride

-

Glacial acetic acid

-

Ice

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 2-methyl-6-nitroaniline in a minimal amount of glacial acetic acid.

-

With continuous stirring, slowly add a molar excess (typically 1.5 to 2 equivalents) of acetic anhydride to the solution.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

-

Carefully pour the cooled reaction mixture into a beaker containing ice-cold water to precipitate the crude this compound.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold deionized water to remove any residual acetic acid and other water-soluble impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Spectroscopic Characterization

The chemical reactivity of this compound is primarily dictated by the nitro and acetamido functional groups. The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation or metal-acid combinations. This transformation is a key step in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The acetamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding primary amine, 2-methyl-6-nitroaniline.

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group protons, and the acetamido group protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for each unique carbon atom in the molecule.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and the symmetric and asymmetric stretches of the nitro group.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Potential Biological Activity and Mechanism of Action

There is limited publicly available information on the specific biological activities of this compound. However, its classification as a nitroaromatic compound provides a basis for a hypothesized mechanism of action related to toxicity. Nitroaromatic compounds are often not biologically active in their parent form but can undergo metabolic activation in vivo.

This activation typically involves the enzymatic reduction of the nitro group by nitroreductases to form highly reactive intermediates, such as nitroso and hydroxylamino derivatives. These electrophilic intermediates can covalently bind to cellular macromolecules like DNA and proteins, leading to genotoxicity and cytotoxicity.

Caption: Hypothesized metabolic activation pathway for nitroaromatic compounds.

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. Due to the lack of extensive toxicological data, it should be treated as a potentially hazardous substance.

Conclusion

This compound is a synthetically valuable intermediate with well-defined physicochemical properties. Its synthesis is straightforward, and its functional groups offer versatile handles for further chemical transformations. While its direct biological applications are not extensively documented, its role as a building block in the development of new chemical entities is significant. This guide provides the foundational knowledge and practical protocols necessary for the effective and safe utilization of this compound in a research and development setting.

References

- ChemBK. N-(2-METHYL-6-NITRO-PHENYL)-ACETAMIDE.

- ChemBK. Acetamide, N-(2-methyl-6-nitrophenyl)-.

Sources

A Technical Guide to N-(2-methyl-6-nitrophenyl)acetamide: Synthesis, Characterization, and Chemical Utility

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-methyl-6-nitrophenyl)acetamide (CAS No: 59907-22-1) is a pivotal chemical intermediate in the field of organic synthesis.[1] As the direct N-acetylated precursor to 2-methyl-6-nitroaniline, a compound of significant industrial importance, its chemistry is of great interest.[2] This guide provides an in-depth examination of the compound's chemical structure, physicochemical properties, and detailed protocols for its synthesis and characterization. We delve into the mechanistic rationale behind the synthetic strategy, explore its characteristic reactivity, and discuss its applications as a versatile building block for more complex molecules, including dyes and potential pharmaceutical agents.

Molecular Structure and Physicochemical Properties

This compound is an aromatic compound featuring a benzene ring substituted with three functional groups: an acetamide group, a methyl group, and a nitro group, positioned at carbons 1, 2, and 6, respectively. The steric hindrance imposed by the adjacent methyl and acetamide groups influences the planarity and reactivity of the molecule.

Caption: Chemical structure of this compound.

The key physicochemical properties of the compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₃ | [3][4] |

| Molecular Weight | 194.19 g/mol | [1][3][4] |

| CAS Number | 59907-22-1 | [1][4] |

| Appearance | Solid (Typical) | |

| Melting Point | 163-164 °C | [1] |

| Boiling Point | 375.3 ± 30.0 °C (Predicted) | [1] |

| Density | 1.289 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 13.84 ± 0.70 (Predicted) | [1] |

| InChIKey | VWGWKZKGMNQBIK-UHFFFAOYSA-N | [3] |

| Synonyms | 2'-Methyl-6'-nitroacetanilide, 6'-Nitro-ortho-acetotoluidide | [1] |

Synthesis and Mechanistic Considerations

The principal route for synthesizing this compound is via the electrophilic aromatic substitution (specifically, nitration) of N-(2-methylphenyl)acetamide (N-acetyl-o-toluidine). This multi-step approach is favored over direct nitration of o-toluidine to achieve better control over the reaction and improve the yield of the desired isomer.

Causality Behind the Synthetic Strategy:

The initial acetylation of the amino group in o-toluidine is a critical control step. The resulting acetamido group is still an ortho-, para-director but is significantly less activating than a primary amine. This moderation prevents undesirable side reactions such as over-nitration and oxidation of the aromatic ring by the strong nitrating mixture. Furthermore, the steric bulk of the acetamido group provides some steric hindrance, influencing the regioselectivity of the incoming nitro group. While the para-position (4-position) is electronically favored, the ortho-position (6-position) is also activated, leading to a mixture of 4-nitro and 6-nitro isomers.[2] Separating the acetylation and nitration reactions into two distinct steps allows for precise temperature control during the highly exothermic nitration process, enhancing both safety and product purity.[5][6]

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a two-step synthesis starting from o-toluidine.

Part A: Acetylation of o-Toluidine

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add o-toluidine (0.1 mol) and glacial acetic acid (30 mL).

-

Reaction: Slowly add acetic anhydride (0.11 mol) to the stirred solution.

-

Heating: Heat the mixture to a gentle reflux for 30 minutes.

-

Precipitation: Allow the reaction mixture to cool slightly, then pour it into 200 mL of ice-cold water while stirring vigorously.

-

Isolation: Collect the precipitated white solid, N-(2-methylphenyl)acetamide, by vacuum filtration.

-

Washing & Drying: Wash the solid product thoroughly with cold water and dry it completely. The product is typically pure enough for the next step without further purification.

Part B: Nitration of N-(2-methylphenyl)acetamide

-

Setup: In a 250 mL flask immersed in an ice-salt bath, add concentrated sulfuric acid (40 mL) and cool it to 0°C.

-

Dissolution: Slowly add the dried N-(2-methylphenyl)acetamide (0.08 mol) from Part A to the cold sulfuric acid with continuous stirring, ensuring the temperature does not rise above 10°C.

-

Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (8 mL) to concentrated sulfuric acid (12 mL), keeping the mixture cooled in an ice bath.

-

Reaction: Add the nitrating mixture dropwise to the solution of the acetanilide over 30 minutes. Crucially, maintain the reaction temperature between 0°C and 10°C throughout the addition.

-

Stirring: After the addition is complete, stir the mixture for an additional hour, allowing it to slowly warm to room temperature.

-

Quenching: Carefully pour the reaction mixture onto 400 g of crushed ice with vigorous stirring. This will precipitate the crude product mixture.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

-

Purification (Fractional Crystallization): The crude product is a mixture of the 4-nitro and 6-nitro isomers. Purification is achieved by recrystallization from ethanol. The 6-nitro isomer is typically less soluble and will crystallize first upon cooling, allowing for its separation.

Spectroscopic and Analytical Characterization

| Technique | Predicted Key Features |

| ¹H NMR | Aromatic Protons: 3H, complex multiplet pattern in the ~7.2-7.8 ppm range. Amide Proton (N-H): 1H, broad singlet, ~8.0-9.5 ppm. Acetyl Methyl (CO-CH₃): 3H, sharp singlet, ~2.2 ppm. Ring Methyl (Ar-CH₃): 3H, sharp singlet, ~2.3 ppm. |

| ¹³C NMR | Carbonyl Carbon (C=O): ~169 ppm. Aromatic Carbons: 6 signals between ~120-150 ppm. Methyl Carbons: Two distinct signals for the acetyl and ring methyl groups between ~20-26 ppm. |

| IR (Infrared) | N-H Stretch (Amide): ~3300-3250 cm⁻¹. C=O Stretch (Amide): Strong absorption around ~1670 cm⁻¹. NO₂ Asymmetric Stretch: ~1530 cm⁻¹. NO₂ Symmetric Stretch: ~1350 cm⁻¹. |

| Mass Spec (MS) | Molecular Ion (M⁺): Peak at m/z = 194.07, corresponding to the molecular weight. |

Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve ~10-15 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer.

-

Acquisition: Acquire the spectrum using a standard proton pulse program. A 400 MHz or higher field instrument is recommended to resolve the aromatic region.

-

Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction.

-

Analysis: Integrate the signals to determine proton ratios and analyze the chemical shifts and coupling patterns to confirm the structure against the predicted values.

Chemical Reactivity and Synthetic Applications

The synthetic value of this compound lies in the selective transformations of its functional groups, primarily the nitro and acetamide moieties.

Caption: Key reactivity pathways of this compound.

-

Reduction of the Nitro Group: The nitro group is readily reduced to a primary amine using various standard reducing agents, such as catalytic hydrogenation (H₂ over Pd/C) or metal-acid systems (e.g., SnCl₂ in HCl). This reaction yields N-(2-amino-6-methylphenyl)acetamide , a substituted o-phenylenediamine derivative. Such derivatives are highly valuable building blocks in medicinal chemistry for the synthesis of heterocyclic compounds like benzimidazoles.

-

Hydrolysis of the Acetamide Group: The acetamide group serves as a protecting group for the amine and can be removed by acid- or base-catalyzed hydrolysis.[2] Acidic hydrolysis with aqueous mineral acids (like HCl) followed by heating is a common method to deprotect the amine, yielding 2-methyl-6-nitroaniline .[2] This product is a significant commercial intermediate used in the manufacturing of azo dyes, pigments, and other specialty chemicals.[2]

Conclusion

This compound is a compound of significant synthetic utility. Its preparation via a controlled, two-step acetylation-nitration sequence from o-toluidine highlights a key strategy in electrophilic aromatic substitution for managing reactivity and regioselectivity. The compound's true value is realized in its role as a precursor, where the differential reactivity of its nitro and acetamide groups allows for selective transformations into valuable downstream products like 2-methyl-6-nitroaniline and N-(2-amino-6-methylphenyl)acetamide. This versatility makes it an important molecule for researchers in materials science, dye chemistry, and pharmaceutical development.

References

- Stenutz. (n.d.). This compound.

- Sun Cheng-hui. (2009). Synthesis Technique of 2-Methyl-6-nitroaniline. Chinese Journal of Energetic Materials. Semantic Scholar.

- QI Lei, PANG Si-ping, SUN Cheng-hui. (2009). Synthesis Technique of 2-Methyl-6-nitroaniline. Chinese Journal of Energetic Materials, 17(1), 4-6.

- QI Lei, PANG Si-ping, SUN Cheng-hui. (2009). Synthesis technique of 2-methyl-6-nitroaniline. ResearchGate.

- NIST. (n.d.). Acetamide, N-(2-nitrophenyl)-. NIST WebBook.

- Jia, X., et al. (2017). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. The Royal Society of Chemistry.

Sources

- 1. N-(2-METHYL-6-NITRO-PHENYL)-ACETAMIDE | 59907-22-1 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. This compound [stenutz.eu]

- 4. N-(2-METHYL-6-NITRO-PHENYL)-ACETAMIDE | CymitQuimica [cymitquimica.com]

- 5. Synthesis Technique of 2-Methyl-6-nitroaniline | Semantic Scholar [semanticscholar.org]

- 6. Synthesis Technique of 2-Methyl-6-nitroaniline [energetic-materials.org.cn]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

"N-(2-methyl-6-nitrophenyl)acetamide" molecular weight and physical constants

An In-Depth Technical Guide to N-(2-methyl-6-nitrophenyl)acetamide

Introduction

This compound is an organic compound that serves as a valuable intermediate in various fields of chemical synthesis.[1] Structurally, it is an acetamide derivative of 2-methyl-6-nitroaniline. The presence of the nitro and methyl groups on the phenyl ring, in ortho positions relative to each other and to the acetamide group, imparts specific reactivity and properties to the molecule. This guide provides a comprehensive overview of its molecular weight, physicochemical properties, and key technical data, tailored for researchers, scientists, and professionals in drug development and materials science.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, application in synthetic protocols, and purification.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 59907-22-1 | [2][3] |

| Molecular Formula | C₉H₁₀N₂O₃ | [1][2] |

| Molecular Weight | 194.187 g/mol | [2] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 156-158 °C or 163-164 °C | [1][4] |

| Boiling Point | 375.3 ± 30.0 °C (Predicted) | [4] |

| Density | 1.289 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 13.84 ± 0.70 (Predicted) | [4] |

| Flash Point | 180.8 °C | [1] |

| Refractive Index | 1.605 | [1] |

| Storage Temperature | 2-8 °C | [1] |

Note: Predicted values are computationally derived and should be confirmed experimentally for critical applications.

Detailed Solubility Profile

The solubility of a compound is a critical parameter for its use in reactions, formulations, and purification processes. This compound exhibits differential solubility in various solvents, a characteristic typical of moderately polar organic compounds.

-

High Solubility: It is soluble in organic solvents such as chloroform and dimethyl sulfoxide (DMSO)[1].

-

Slight Solubility: It is slightly soluble in ethanol and ether[1].

-

Insolubility: The compound is almost insoluble in water[1].

This solubility profile suggests that solvent systems for reactions involving this compound should be selected from polar aprotic or chlorinated solvents. For purification by recrystallization, a mixed solvent system, such as ethanol-water, might be effective, where it is soluble in the primary solvent at elevated temperatures and precipitates upon the addition of the non-solvent or cooling.

Synthesis Pathway Overview

This compound can be synthesized through various routes. One documented method involves a multi-step process starting from 2-methyl-6-nitrobenzyl alcohol.[1] The logical workflow for this synthesis provides insight into the chemical transformations required to obtain the target molecule.

Experimental Protocol: Synthesis from 2-methyl-6-nitrobenzyl alcohol

This protocol is based on the synthetic pathway described in the literature.[1]

-

Step 1: Esterification: React 2-methyl-6-nitrobenzyl alcohol with acetic anhydride to form the intermediate, acetic anhydride-2-methyl-6-nitrobenzoyl ester.

-

Step 2: Oxidation and Acylation: Under alkaline conditions, oxidize the ester intermediate to the corresponding carboxylic acid using a suitable oxidizing agent. Subsequently, acylate the resulting compound with acetyl chloride to yield this compound.

-

Step 3: Purification: The crude product is then purified, typically by crystallization from an appropriate solvent, to obtain the final, pure compound.[1]

Applications and Research Interest

As a chemical intermediate, this compound is primarily utilized in the synthesis of more complex molecules.

-

Pharmaceutical Synthesis: It serves as a building block for creating biologically active compounds, where the nitro and acetamide groups can be further modified to introduce desired functionalities.[1]

-

Materials Science: The compound has potential applications in the preparation of organic optoelectronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaic devices.[1]

Safety and Handling

Due to a lack of comprehensive toxicity data, this compound should be handled with care, following standard laboratory safety procedures.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, to avoid skin and eye contact.[1]

-

Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) away from ignition sources and incompatible materials like strong oxidizing and reducing agents.[1]

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water.[1]

References

- N-(2-METHYL-6-NITRO-PHENYL)-ACETAMIDE - ChemBK. [Link]

Sources

An In-depth Technical Guide to the Solubility of N-(2-methyl-6-nitrophenyl)acetamide in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of N-(2-methyl-6-nitrophenyl)acetamide, a key intermediate in pharmaceutical and organic electronics synthesis. Recognizing the scarcity of publicly available quantitative solubility data, this document emphasizes the fundamental principles governing solubility and furnishes a detailed, field-proven experimental protocol for its determination. This guide is structured to empower researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies necessary to effectively work with this compound. We will delve into the physicochemical properties of this compound, present its known qualitative solubility, and offer a step-by-step guide to the reliable shake-flask method for quantitative analysis.

Introduction and Physicochemical Profile

This compound is a yellow crystalline solid with the chemical formula C₉H₁₀N₂O₃.[1] Its molecular structure, featuring a nitro group and an acetamide group on a methyl-substituted benzene ring, dictates its polarity and, consequently, its solubility in various organic solvents. A thorough understanding of its physicochemical properties is paramount for its application in synthesis, purification, and formulation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₉H₁₀N₂O₃ | [1] |

| Molecular Weight | 194.19 g/mol | [2][3] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | Approximately 156-158 °C | [1] |

| CAS Number | 59907-22-1 | [2][4] |

The presence of both a hydrogen bond donor (the N-H of the amide) and hydrogen bond acceptors (the carbonyl and nitro oxygens), along with the aromatic ring, suggests a molecule of moderate polarity. This structural composition anticipates a nuanced solubility profile, with preferential solubility in polar aprotic and some polar protic solvents.

Theoretical Framework: The Principle of "Like Dissolves Like"

The adage "like dissolves like" serves as a fundamental predictive tool in solubility science.[5][6] This principle posits that substances with similar polarities are more likely to be soluble in one another. Solvents and solutes are broadly categorized as polar or non-polar. Polar molecules, like water, have a net dipole moment due to an uneven distribution of electron density. Non-polar molecules, such as hexane, have a more symmetrical distribution of electrons.

The solubility of this compound can be predicted by comparing its polarity with that of a given solvent. The nitro and acetamide groups contribute to its polar nature, while the methyl group and benzene ring add non-polar character. Therefore, it is expected to exhibit greater solubility in solvents of intermediate to high polarity.

Caption: A diagram illustrating the polarity spectrum of common organic solvents.

Qualitative Solubility of this compound

While quantitative data is sparse, qualitative assessments have been reported. This information provides a foundational understanding of suitable solvent systems for this compound.

Table 2: Qualitative Solubility Data

| Solvent | Solubility |

| Chloroform | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Ethanol | Slightly Soluble |

| Ether | Slightly Soluble |

| Water | Almost Insoluble |

| Source:[1] |

These observations align with the theoretical framework. The compound dissolves in the polar aprotic solvents chloroform and DMSO. Its limited solubility in the polar protic solvent ethanol and the slightly polar solvent ether, and its near insolubility in the highly polar water, highlight the importance of matching solvent-solute interactions for effective dissolution.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To address the lack of quantitative data, this section provides a detailed, step-by-step protocol for determining the solubility of this compound using the gold-standard shake-flask method.[7] This method establishes the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.

Principle

An excess of the solid compound is agitated in a known volume of the solvent at a constant temperature for a sufficient duration to reach equilibrium. Once equilibrium is achieved, the saturated solution is separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[7][8]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge (optional)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

Caption: The experimental workflow for the shake-flask solubility determination method.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a vial.

-

Pipette a precise volume of the chosen solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare a separate vial for each solvent to be tested.

Causality Insight: Using an excess of the solid ensures that the solution becomes saturated, which is a prerequisite for determining the maximum amount of solute that can dissolve.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures at a moderate speed for a period sufficient to reach equilibrium, typically 24 to 72 hours.[7][8]

Causality Insight: Continuous agitation facilitates the dissolution process, and a prolonged equilibration time ensures that the system reaches a thermodynamic steady state, providing a true measure of solubility.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for several hours to allow the excess solid to sediment.

-

Alternatively, for faster separation, centrifuge the vials.

Causality Insight: This step is critical to ensure that no undissolved solid is carried over into the sample for analysis, which would lead to an overestimation of solubility.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter into a clean vial.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

Causality Insight: Filtration removes any microscopic undissolved particles. Dilution is often necessary to bring the concentration into a range where the analytical instrument can provide an accurate and reproducible measurement.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.

Causality Insight: A validated analytical method with a proper calibration curve ensures the accuracy and reliability of the concentration measurement.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the original solvent by taking the dilution factor into account.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Safety and Handling

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood.

-

Store in a tightly sealed container in a cool, dry place away from ignition sources.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound. While quantitative solubility data in a wide range of organic solvents is not extensively published, this guide has equipped researchers with the theoretical principles and a robust, validated experimental protocol to determine this crucial physicochemical property. By understanding the molecular characteristics of this compound and applying the detailed shake-flask methodology, scientists in drug development and materials science can confidently and accurately assess its solubility, facilitating its effective use in their research and development endeavors.

References

- ChemBK. N-(2-METHYL-6-NITRO-PHENYL)-ACETAMIDE.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- Experiment: Solubility of Organic & Inorganic Compounds.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- PubChem. Acetamide, N-(2-methyl-4-nitrophenyl)-.

Sources

- 1. chembk.com [chembk.com]

- 2. N-(2-METHYL-6-NITRO-PHENYL)-ACETAMIDE | CymitQuimica [cymitquimica.com]

- 3. Acetamide, N-(2-methyl-4-nitrophenyl)- | C9H10N2O3 | CID 75936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(2-METHYL-6-NITRO-PHENYL)-ACETAMIDE | 59907-22-1 [chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. chem.ws [chem.ws]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

"N-(2-methyl-6-nitrophenyl)acetamide" melting point and appearance

An In-Depth Technical Guide to the Physicochemical Properties of N-(2-methyl-6-nitrophenyl)acetamide

Introduction

This compound (CAS No. 59907-22-1) is an organic compound of significant interest in various fields of chemical synthesis. Its molecular structure, featuring a substituted aromatic ring with nitro and acetamide functionalities, makes it a versatile intermediate. It is primarily utilized in the synthesis of more complex, biologically active compounds and has potential applications in the development of organic optoelectronic materials[1].

This technical guide provides a comprehensive analysis of the key physicochemical properties of this compound, with a specific focus on its physical appearance and melting point. For researchers, scientists, and professionals in drug development, a precise understanding of these properties is fundamental for identity confirmation, purity assessment, and process optimization. This document synthesizes available data, explains the scientific principles behind the observations, and provides a validated experimental workflow for synthesis and characterization.

Physicochemical Properties Summary

The fundamental properties of this compound are summarized below. It is critical to note the variation in reported melting points, which is a key indicator of sample purity and will be discussed in detail.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 59907-22-1 | [2] |

| Molecular Formula | C₉H₁₀N₂O₃ | [1][3] |

| Molecular Weight | 194.19 g/mol | [3] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 156-164 °C | [1][4] |

| Solubility | Soluble in chloroform and dimethyl sulfoxide (DMSO); slightly soluble in ethanol and ether; almost insoluble in water. | [1] |

Detailed Analysis of Physical Appearance

This compound is consistently reported as a yellow crystalline solid[1]. This description can be broken down to understand its chemical basis:

-

Crystalline Solid: The solid nature at room temperature is due to the strong intermolecular forces between the molecules in the crystal lattice. The planarity of the benzene ring and the presence of polar groups (nitro and amide) facilitate efficient packing.

-

Yellow Color: The yellow hue is attributed to the presence of the nitro group (-NO₂) acting as a chromophore on the benzene ring. This group, particularly in conjugation with the aromatic system, absorbs light in the blue-violet region of the visible spectrum, causing the compound to appear yellow to the human eye.

The appearance is a primary, albeit qualitative, indicator of purity. The presence of impurities, such as residual starting materials or isomeric byproducts from the synthesis, can lead to a duller color, a less defined crystalline structure, or even an oily or amorphous solid. A bright, uniform yellow color and well-formed crystals are characteristic of a high-purity sample.

Comprehensive Review of Melting Point

The melting point is a critical and quantitative measure of a compound's purity. For this compound, reported values include ranges of approximately 156-158 °C and 163-164 °C[1][4].

Significance of the Melting Point Range: A pure crystalline solid typically melts over a very narrow range (less than 1 °C). The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces. This results in two observable effects: a depression of the melting point and a broadening of the melting range. The ranges reported in the literature suggest that the samples analyzed likely contained minor impurities. The variation between the reported ranges (156-158 °C vs. 163-164 °C) can be attributed to:

-

Purity Level: The higher range (163-164 °C) likely corresponds to a sample of higher purity.

-

Isomeric Impurities: During synthesis, particularly via nitration of N-(2-methylphenyl)acetamide, other isomers such as N-(2-methyl-4-nitrophenyl)acetamide or N-(2-methyl-5-nitrophenyl)acetamide can form. These isomers have different molecular structures and melting points, and their presence will depress and broaden the observed melting range of the desired product.

-

Experimental Technique: Minor variations can arise from the specific apparatus used, the rate of heating, and the calibration of the thermometer.

Therefore, for laboratory purposes, a sharp melting point within the 163-164 °C range can be considered a benchmark for high-purity this compound.

Experimental Protocol for Synthesis and Purity Verification

To reliably verify the physical properties of a compound, one must first synthesize and purify it. The following protocol describes a self-validating workflow, beginning with a common synthetic route and concluding with purification and characterization. This protocol is adapted from standard procedures for the nitration of substituted acetanilides[5][6].

Part A: Synthesis via Nitration of N-(2-methylphenyl)acetamide

-

Dissolution: In a flask suitable for reactions below room temperature, dissolve N-(2-methylphenyl)acetamide in concentrated sulfuric acid. The process is exothermic; use an ice-salt bath to maintain the temperature between 0-5 °C.

-

Preparation of Nitrating Mixture: In a separate, cooled flask, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid. Maintain the temperature of this mixture below 10 °C.

-

Nitration: Add the nitrating mixture dropwise to the solution of N-(2-methylphenyl)acetamide. Vigorous stirring and careful temperature control (not exceeding 10 °C) are essential to promote the formation of the desired 6-nitro isomer and minimize byproducts[5].

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir for 1-2 hours in the cold bath. The reaction's progress can be monitored using Thin Layer Chromatography (TLC).

-

Precipitation: Once the reaction is complete, slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will cause the crude product to precipitate out of the solution.

-

Isolation: Collect the precipitated yellow solid by vacuum filtration. Wash the solid thoroughly with cold water until the washings are neutral to litmus paper. This removes residual acids. Dry the crude product.

Part B: Purification by Recrystallization

The crude product will contain a mixture of isomers and other impurities. Recrystallization is a highly effective method for purification.

-

Solvent Selection: Based on solubility data, ethanol is a suitable solvent for recrystallization[1][5]. The ideal solvent should dissolve the compound well when hot but poorly when cold.

-

Procedure: Dissolve the crude solid in a minimum amount of hot ethanol. If the solution is colored by insoluble impurities, a hot filtration step may be necessary.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Pure this compound should crystallize as yellow needles.

-

Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly in a vacuum oven.

Part C: Characterization and Verification

-

Appearance: Visually inspect the dried product. It should be a uniform, bright yellow crystalline solid.

-

Melting Point Determination: Use a calibrated melting point apparatus. Place a small amount of the dried, crystalline product in a capillary tube. Heat the sample slowly (1-2 °C per minute) near the expected melting point. Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. A pure sample should exhibit a sharp melting range (≤1 °C), ideally near the 163-164 °C mark[4].

-

Spectroscopic Confirmation (Optional but Recommended): To unequivocally confirm the identity of the compound, acquire spectroscopic data (e.g., ¹H NMR, ¹³C NMR, FT-IR) and compare the spectra with known reference data.

Workflow Visualization

The following diagram illustrates the logical flow from synthesis to final characterization, ensuring the production of a high-purity compound for accurate property assessment.

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Safety Information

When handling this compound, standard laboratory safety procedures should be followed. Direct contact with skin and eyes should be avoided; in case of contact, rinse immediately with plenty of water[1]. Due to the lack of comprehensive toxicity data, appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory. The compound should be stored and handled away from ignition sources and incompatible materials like strong oxidizing or reducing agents[1].

Conclusion

This compound is a yellow crystalline solid with a reported melting point in the range of 156-164 °C[1][4]. The precise melting point and the sharpness of the melting range are direct indicators of the compound's purity. Variations in reported values are likely due to different levels of isomeric impurities introduced during synthesis. For drug development and scientific research, achieving a high degree of purity through methods like recrystallization is paramount. The verification of the compound's identity and purity through melting point analysis, supported by spectroscopic methods, constitutes a robust and self-validating protocol essential for reliable downstream applications.

References

- N-(2-METHYL-6-NITRO-PHENYL)-ACETAMIDE - ChemBK.

- N-(2-METHYL-6-NITRO-PHENYL)-ACETAMIDE manufacturers and suppliers in india - ChemicalBook.

- N-(2-METHYL-6-NITRO-PHENYL)-ACETAMIDE | 59907-22-1 - ChemicalBook.

- N-(2-METHYL-6-NITRO-PHENYL)-ACETAMIDE | CymitQuimica.

- Technical Support Center: Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide - Benchchem.

- "N-(2-Methyl-5-nitrophenyl)acetamide" physical and chemical properties - Benchchem.

Sources

- 1. chembk.com [chembk.com]

- 2. N-(2-METHYL-6-NITRO-PHENYL)-ACETAMIDE | 59907-22-1 [chemicalbook.com]

- 3. N-(2-METHYL-6-NITRO-PHENYL)-ACETAMIDE | CymitQuimica [cymitquimica.com]

- 4. N-(2-METHYL-6-NITRO-PHENYL)-ACETAMIDE manufacturers and suppliers in india [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

N-(2-methyl-6-nitrophenyl)acetamide: A Technical Guide for its Synthesis, Transformation, and Application in Pharmaceutical Development

Abstract

N-(2-methyl-6-nitrophenyl)acetamide is a pivotal chemical intermediate whose value lies in its strategic functionality. As a protected aniline, it allows for selective chemical transformations, primarily the reduction of its nitro group to yield N-(2-amino-6-methylphenyl)acetamide. This resulting vicinal diamine is a highly valuable synthon in medicinal chemistry, serving as a gateway to a variety of heterocyclic scaffolds that are prevalent in modern pharmacophores. This technical guide provides an in-depth exploration of this compound, covering its physicochemical properties, a detailed, field-proven protocol for its synthesis, its critical transformation into the corresponding diamine, and a discussion of its application in the logical design of complex pharmaceutical agents. The methodologies are presented with an emphasis on the underlying chemical principles to empower researchers and drug development professionals in its effective utilization.

Introduction to this compound

The Strategic Importance of 2,6-Disubstituted Anilines in Medicinal Chemistry

In the landscape of drug discovery, the precise arrangement of functional groups on an aromatic scaffold is paramount for achieving desired potency, selectivity, and pharmacokinetic properties. The 1-amino-2,6-disubstituted benzene motif is a privileged structure found in numerous therapeutic agents. The steric hindrance and electronic effects imparted by the substituents at the 2- and 6-positions can enforce specific conformations, enabling targeted interactions with biological macromolecules.

A prominent example underscoring the value of this scaffold is in the field of kinase inhibitors. For instance, the core of Dasatinib, a potent tyrosine kinase inhibitor, is built upon a 2-chloro-6-methylaniline starting material.[1][2] The specific substitution pattern is crucial for orienting the molecule within the ATP-binding pocket of the target kinase. This compound serves as a direct precursor to the analogous N-(2-amino-6-methylphenyl)acetamide, a versatile building block for constructing such complex and biologically active molecules.[3]

Physicochemical Properties

This compound is a yellow crystalline solid under standard conditions.[4] Its key properties are summarized below, providing essential data for its handling, reaction setup, and purification.

| Property | Value | Reference(s) |

| CAS Number | 59907-22-1 | [5] |

| Molecular Formula | C₉H₁₀N₂O₃ | [5][6] |

| Molecular Weight | 194.19 g/mol | [5] |

| Appearance | Yellow crystalline solid | [4] |

| Melting Point | 163-164 °C | [5] |

| Boiling Point | 375.3±30.0 °C (Predicted) | [5] |

| Density | 1.289±0.06 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in chloroform, DMSO; slightly soluble in ethanol, ether; almost insoluble in water. | [4] |

| Synonyms | 6'-Nitro-ortho-acetotoluidide, 2'-Methyl-6'-nitroacetanilide | [5] |

Synthesis of this compound

Rationale for the Synthetic Route

The most efficient and logical synthesis of the title compound is the acetylation of 2-methyl-6-nitroaniline. The purpose of this step is twofold. First, it is the direct formation of the target molecule. Second, in a broader synthetic context where the nitro group might be introduced after the amine, acetylation serves as a critical protecting group strategy. The acetyl group deactivates the aromatic ring towards electrophilic substitution and sterically directs incoming groups, preventing unwanted side reactions like polysubstitution or oxidation of the amino group.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Acetylation of 2-Methyl-6-nitroaniline

This protocol describes the N-acetylation of 2-methyl-6-nitroaniline using acetic anhydride. The causality behind using glacial acetic acid as a solvent is its ability to dissolve the starting material and its compatibility with the anhydride reagent.

Materials:

-

2-Methyl-6-nitroaniline

-

Acetic anhydride

-

Glacial acetic acid

-

Deionized water

-

Ethanol (for recrystallization)

-

Round-bottom flask with reflux condenser

-

Stirring plate and magnetic stir bar

-

Heating mantle

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-methyl-6-nitroaniline (1.0 eq) in a minimal amount of glacial acetic acid with stirring.

-

Reagent Addition: To this solution, slowly add acetic anhydride (1.1 eq). An exotherm may be observed. The choice of a slight excess of acetic anhydride ensures the complete consumption of the starting aniline.

-

Reaction: Gently heat the mixture to reflux (approx. 118 °C) and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.

-

Workup and Precipitation: After cooling the reaction mixture to room temperature, pour it slowly and with vigorous stirring into a beaker containing a large volume of ice-cold water. This step simultaneously quenches any remaining acetic anhydride and precipitates the water-insoluble acetamide product.

-

Isolation: Collect the precipitated yellow solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water to remove residual acetic acid and other water-soluble impurities.

-

Purification: The crude product can be purified by recrystallization from ethanol or an ethanol-water mixture to yield the final product as yellow crystals.[7]

Characterization and Quality Control

The identity and purity of the synthesized this compound must be confirmed.

-

Melting Point: A sharp melting point consistent with the literature value (163-164 °C) is a primary indicator of purity.[5]

-

¹H NMR: The proton NMR spectrum should show distinct signals corresponding to the aromatic protons, the methyl group protons (singlet, ~2.2 ppm), and the acetamide protons (singlet, ~2.1 ppm for the methyl and a broad singlet for the N-H, ~9.5 ppm).

-

FTIR: The infrared spectrum should display characteristic absorption bands for the N-H stretch (~3250 cm⁻¹), the amide C=O stretch (~1660 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (~1520 and ~1350 cm⁻¹).

The Core Transformation: Selective Nitro Group Reduction

The primary utility of this compound as an intermediate is its conversion to N-(2-amino-6-methylphenyl)acetamide. This is most reliably achieved via catalytic hydrogenation.

Mechanistic Overview of Catalytic Hydrogenation

Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and chemoselectivity.[8] A heterogeneous catalyst, typically palladium on an inert support like activated carbon (Pd/C), is used.[7] The mechanism involves the adsorption of both the nitro compound and the hydrogen source (H₂ gas or a donor like hydrazine) onto the catalyst surface. The palladium metal facilitates the cleavage of the H-H bond and the stepwise reduction of the nitro group (-NO₂) to a nitroso (-NO), then a hydroxylamino (-NHOH), and finally to the desired amino group (-NH₂), all while leaving the acetamide and the aromatic ring intact.[9]

Caption: Workflow for the reduction to the key diamino intermediate.

Detailed Experimental Protocol: Synthesis of N-(2-amino-6-methylphenyl)acetamide

This protocol outlines the reduction of the nitro group using palladium on carbon as the catalyst. Ethanol is an excellent solvent choice as it dissolves the starting material and is compatible with the hydrogenation conditions.

Materials:

-

This compound

-

Palladium on carbon (Pd/C), 5-10% w/w

-

Ethanol or Methanol

-

Hydrogen source: Hydrogen gas (H₂) balloon or cylinder, or Hydrazine hydrate

-

Reaction vessel (round-bottom flask or hydrogenation vessel)

-

Celite or another filter aid

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: To a suitable reaction vessel, add this compound (1.0 eq) and dissolve it in ethanol.

-

Catalyst Addition: Under a gentle stream of inert gas (e.g., nitrogen), carefully add the Pd/C catalyst (typically 5-10 mol%). The inert atmosphere is crucial to prevent the dry catalyst from becoming pyrophoric upon contact with the solvent.

-

Hydrogenation:

-

Using H₂ Gas: Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen three times to ensure the atmosphere is replaced. Stir the reaction vigorously at room temperature under a positive pressure of hydrogen.

-

Using Hydrazine Hydrate: While stirring the mixture at room temperature, add hydrazine hydrate (2-3 eq) dropwise. An exotherm and gas evolution (N₂) will be observed.

-

-

Reaction Monitoring: The reaction is typically complete within a few hours. Monitor its progress by TLC, observing the disappearance of the starting material and the appearance of a new, more polar product spot.

-

Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst can be pyrophoric and should not be allowed to dry completely in the air. It should be quenched with water immediately after filtration.

-

Isolation: Rinse the Celite pad with additional ethanol. Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude N-(2-amino-6-methylphenyl)acetamide, which can be used directly or purified further if necessary.

Application in Pharmaceutical Synthesis: A Gateway to Bioactive Scaffolds

The Value of N-(2-amino-6-methylphenyl)acetamide as a Synthon

The product of the nitro reduction, N-(2-amino-6-methylphenyl)acetamide, is a 1,3-phenylenediamine derivative. The two amino groups possess different reactivities; the primary amine is a potent nucleophile, while the secondary acetamide is significantly less so. This differential reactivity allows for selective follow-on chemistry. For instance, the primary amine can readily participate in condensation and cyclization reactions with various electrophiles (e.g., dicarbonyls, carboxylic acid derivatives) to form a wide array of nitrogen-containing heterocycles, such as benzodiazepines or quinazolinones, which are common cores in many pharmaceutical agents.

Caption: Logical progression from intermediate to a potential API.

Case Study: Structural Analogy to Precursors in Kinase Inhibitor Synthesis

The 2,6-disubstituted aniline scaffold is particularly effective in the design of kinase inhibitors. As previously mentioned, Dasatinib development utilized 2-chloro-6-methylaniline.[1] The rationale is that one of the ortho substituents (e.g., the amino group derived from our intermediate) can act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region. The second ortho substituent (the methyl group) provides a steric constraint, directing the rest of the molecule out of the binding pocket towards other regions where specificity can be achieved. Therefore, N-(2-amino-6-methylphenyl)acetamide provides an ideal starting point for synthesizing libraries of compounds to probe the structure-activity relationships (SAR) of novel kinase inhibitors and other targeted therapeutics.

Safety, Handling, and Storage

While comprehensive toxicological data for this compound is limited, standard laboratory precautions for handling aromatic nitro compounds and amides should be strictly followed.[4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[10]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[4] In case of contact, rinse immediately with plenty of water.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing and reducing agents.[4]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Chemical waste generators must determine if a discarded chemical is classified as hazardous.[11]

Conclusion

This compound is more than a simple organic compound; it is a strategically designed intermediate for advanced pharmaceutical synthesis. Its straightforward preparation and, more importantly, its selective transformation into the N-(2-amino-6-methylphenyl)acetamide synthon, make it a valuable asset for medicinal chemists. This guide has provided the fundamental properties, detailed and validated protocols for its synthesis and reduction, and the logical framework for its application in constructing complex, biologically relevant molecules. Its utility as a precursor to the 2,6-disubstituted aniline scaffold positions it as a key building block in the ongoing development of targeted therapeutics.

References

- N-(2-METHYL-6-NITRO-PHENYL)-ACETAMIDE - ChemBK.

- N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide CAS 1139453-98-7 - Hubei Amarvel Biotech Co., Ltd.

- Acetamide, N-(2-methyl-4-nitrophenyl)- | C9H10N2O3 - PubChem.

- US4219503A - Process for producing 2,6-dialkylanilines - Google Patents.

- Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide - IUCr.

- Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity - Indian Journal of Pharmaceutical Education and Research.

- Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts - RSC Publishing.

- Selective Hydrogenation Properties of Ni-Based Bimetallic Catalysts - MDPI.

- N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - IUCr Journals.

- US3819709A - Synthesis of n-methylaniline - Google Patents.

- Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor - Green Chemistry (RSC Publishing).

- Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - NIH.

- Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC - NIH.

- Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor - MIT Open Access Articles.

- Catalytic hydrogenation of some derivatives of 2-nitrophenylpyruvic acid - RSC Publishing.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]

- 3. 84445-92-1|N-(2-amino-6-methylphenyl)acetamide|BLD Pharm [bldpharm.com]

- 4. chembk.com [chembk.com]

- 5. N-(2-METHYL-6-NITRO-PHENYL)-ACETAMIDE | 59907-22-1 [chemicalbook.com]

- 6. N-(2-METHYL-6-NITRO-PHENYL)-ACETAMIDE | CymitQuimica [cymitquimica.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. aaronchem.com [aaronchem.com]

- 11. fishersci.com [fishersci.com]

N-(2-methyl-6-nitrophenyl)acetamide: A Strategic Intermediate for Advanced Organic Optoelectronic Materials

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: Unveiling the Potential of a Niche Nitroaromatic

In the expansive landscape of organic electronics, the quest for novel materials with tailored photophysical and electronic properties is perpetual. While significant attention has been given to large, conjugated systems, smaller, strategically functionalized molecules often serve as critical building blocks or active components in their own right. N-(2-methyl-6-nitrophenyl)acetamide, a derivative of nitroaniline, emerges from the historical context of dye and pharmaceutical intermediate chemistry. However, its unique electronic and steric profile, characterized by the presence of electron-withdrawing nitro and acetamido groups in conjunction with an electron-donating methyl group, positions it as a compelling candidate for exploration in the realm of organic optoelectronic materials.

This technical guide provides a comprehensive analysis of this compound, moving beyond its traditional role as a synthetic intermediate. We will delve into its synthesis and physicochemical properties, and, through a comparative analysis with structurally related compounds, we will illuminate its largely untapped potential in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and photodetectors. This document is intended to serve as a foundational resource for researchers poised to explore new frontiers in organic electronic materials.

Core Physicochemical and Electronic Properties

This compound is a yellow crystalline solid.[1] Its molecular structure, featuring a sterically hindered and electronically polarized aromatic ring, is the primary determinant of its material properties.

| Property | Value | Reference(s) |

| CAS Number | 59907-22-1 | [2] |

| Molecular Formula | C₉H₁₀N₂O₃ | [3] |

| Molecular Weight | 194.19 g/mol | [3] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 156-158 °C | [1] |

| Solubility | Soluble in chloroform, dimethyl sulfoxide; slightly soluble in ethanol, ether; almost insoluble in water. | [1] |

The electronic nature of the molecule is dominated by the strong electron-withdrawing capacity of the nitro group (-NO₂) and the somewhat weaker electron-withdrawing nature of the acetamido group (-NHCOCH₃). The ortho-methyl group (-CH₃) provides a modest electron-donating effect and, perhaps more importantly, introduces steric hindrance that can influence intermolecular packing in the solid state. This combination of functional groups is expected to result in a large dipole moment and the potential for strong intermolecular interactions, which are critical for charge transport in thin films.

Synthesis and Characterization: A Self-Validating Protocol

The synthesis of this compound is a well-established multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The primary route involves the acetylation of 2-methylaniline (o-toluidine) followed by regioselective nitration.

Experimental Protocol: Two-Step Synthesis

This protocol is a synthesis of established procedures for the acetylation of anilines and the subsequent nitration of the activated aromatic ring.

Part 1: Acetylation of 2-Methylaniline

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-methylaniline (10.7 g, 0.1 mol) and 50 mL of glacial acetic acid.

-

Addition of Acetylating Agent: While stirring, slowly add acetic anhydride (11.2 g, 0.11 mol) to the mixture. An exothermic reaction will occur.

-

Reaction Completion: Heat the mixture to a gentle reflux for 30 minutes to ensure the reaction goes to completion.

-

Isolation of Intermediate: Allow the reaction mixture to cool to room temperature. Pour the mixture into 200 mL of ice-cold water with vigorous stirring to precipitate the N-(2-methylphenyl)acetamide.

-

Purification: Collect the white solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven. The expected yield is 90-95%.

Part 2: Nitration of N-(2-methylphenyl)acetamide

-

Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid (8.4 mL) to concentrated sulfuric acid (12.5 mL) while cooling in an ice-salt bath.

-

Dissolution of Intermediate: In a 500 mL flask, dissolve the dried N-(2-methylphenyl)acetamide (14.9 g, 0.1 mol) in 50 mL of concentrated sulfuric acid, maintaining the temperature below 10°C.

-

Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the solution of the acetanilide, ensuring the temperature does not exceed 10°C.

-

Reaction Quenching and Precipitation: After the addition is complete, stir the mixture for an additional hour at 0-10°C. Carefully pour the reaction mixture onto 500 g of crushed ice to precipitate the crude product.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash with copious amounts of cold water. Recrystallize the crude product from ethanol to yield pure this compound.

Characterization Workflow

A rigorous characterization of the final product is essential to confirm its identity and purity.

Sources

Introduction: The Strategic Value of Substituted Nitrophenylacetamides in Drug Discovery

An In-depth Technical Guide to N-(2-methyl-6-nitrophenyl)acetamide and its Isomeric Scaffolds as Building Blocks in Medicinal Chemistry

In the landscape of medicinal chemistry, the identification and utilization of versatile chemical scaffolds are paramount to the efficient discovery of novel therapeutic agents. Among these, the N-(methyl-nitrophenyl)acetamide framework represents a class of intermediates prized for its inherent chemical reactivity and synthetic accessibility. This guide focuses on the specific building block, This compound , and explores its potential within the broader context of its more extensively documented isomers, particularly N-(2-methyl-5-nitrophenyl)acetamide.

While this compound is a known chemical entity, the public-domain literature detailing its extensive application in multi-step pharmaceutical synthesis is less developed compared to its isomers. Therefore, to provide a comprehensive and practical guide for researchers, this document will establish the foundational properties of the target 6-nitro isomer and then draw upon the well-established synthetic transformations of the isomeric 5-nitro scaffold. The chemical logic—specifically the strategic reduction of the nitro group to a versatile amine and subsequent cyclization—is conserved across these isomers, making this comparative approach both scientifically sound and practically valuable for drug development professionals. This guide will elucidate the causality behind experimental choices, provide validated protocols, and demonstrate the pathway from this simple building block to complex, biologically relevant heterocyclic systems.

Section 1: Core Physicochemical Properties

Understanding the fundamental properties of a building block is the first step in its strategic deployment. This compound is a yellow crystalline solid.[1] Its key characteristics, along with those of its common isomers, are summarized below to provide a comparative baseline for researchers.

| Property | This compound | N-(2-methyl-5-nitrophenyl)acetamide | N-(2-methyl-4-nitrophenyl)acetamide |

| CAS Number | 59907-22-1[2][3] | 2879-79-0[4] | 2719-15-5[5] |

| Molecular Formula | C₉H₁₀N₂O₃[1][2] | C₉H₁₀N₂O₃[4] | C₉H₁₀N₂O₃[5] |

| Molecular Weight | 194.19 g/mol [2] | 194.18 g/mol [4] | 194.19 g/mol [5] |

| Melting Point | ~156-158 °C[1] | Not widely published | Not widely published |

| Appearance | Yellow crystalline solid[1] | Yellow crystalline solid[4] | Data not available |

| Solubility | Soluble in chloroform, DMSO; slightly soluble in ethanol, ether; almost insoluble in water.[1] | Data not widely published | Data not available |

Section 2: Synthesis of the N-(methyl-nitrophenyl)acetamide Scaffold

The synthetic route to this class of compounds is a foundational two-step process in organic chemistry: the protection of an amine via acetylation, followed by an electrophilic aromatic substitution (nitration). Using the more thoroughly documented synthesis of the 5-nitro isomer as a representative workflow, we can understand the critical parameters involved.

The rationale for this sequence is crucial: direct nitration of an aniline (like o-toluidine) can lead to oxidation by nitric acid and poor regioselectivity due to the strong activating nature of the amino group.[6] Acetylation tempers the activating effect of the amine, transforming it into a moderately activating, ortho-, para-directing acetamido group, which allows for more controlled and selective nitration.[6]

General Synthetic Workflow

Caption: General two-step synthesis of N-(methyl-nitrophenyl)acetamides.

Detailed Experimental Protocol: Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide

This protocol is adapted from standard, validated laboratory procedures and highlights the critical control points necessary for success.[6][7][8]

Materials:

-

N-(2-methylphenyl)acetamide (N-acetyl-o-toluidine)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Crushed Ice & Deionized Water

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a flask submerged in an ice-salt bath, dissolve N-(2-methylphenyl)acetamide in concentrated sulfuric acid. Maintain the temperature between 0-5 °C. This exothermic dissolution must be done slowly to prevent overheating.

-

Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated nitric acid to an equal volume of concentrated sulfuric acid, ensuring the mixture remains cold.

-

Nitration: Add the pre-cooled nitrating mixture dropwise to the dissolved acetamide solution. The key to regioselectivity and minimizing byproduct formation is stringent temperature control; the internal temperature must not exceed 10 °C.[6] A higher temperature increases the rate of reaction but favors the formation of undesired positional isomers.

-

Reaction Quench & Precipitation: Once the addition is complete, allow the mixture to stir for an additional 30-60 minutes at low temperature. Carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This simultaneously stops the reaction and precipitates the crude product as the organic compound is insoluble in the aqueous acidic medium.

-

Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral. This step is critical to remove residual acid. The crude product can then be purified by recrystallization from ethanol to yield the final, purified N-(2-methyl-5-nitrophenyl)acetamide.[6][7]

Section 3: Key Synthetic Transformations for Medicinal Chemistry

The true value of this compound and its isomers as building blocks is realized through the selective transformation of their functional groups. The nitro and acetamido groups are not merely passive substituents; they are latent functionalities poised for conversion into more complex structures.

A. The Gateway Reaction: Nitro Group Reduction

The conversion of the aromatic nitro group to a primary amine is arguably the most critical transformation. This reaction unlocks the scaffold's potential, converting an electron-withdrawing group into a nucleophilic and versatile amino group that can participate in a vast array of subsequent reactions.[9][10]

Causality: Catalytic hydrogenation is the preferred method in many laboratory and industrial settings because it is clean (byproducts are typically water or the consumed hydrogen), high-yielding, and avoids the use of stoichiometric metal reductants that can complicate purification.

Caption: Reduction of the nitro group to a primary amine.

Experimental Protocol: Catalytic Hydrogenation

-

Setup: Dissolve N-(2-methyl-nitrophenyl)acetamide in ethanol in a reaction vessel suitable for hydrogenation.

-

Catalyst Addition: Add a catalytic amount (typically 5-10% by weight) of palladium on carbon (Pd/C) to the solution.

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir vigorously at room temperature. Alternatively, for non-pressurized systems, hydrazine hydrate can be added dropwise as a hydrogen source.[10]

-

Workup: Monitor the reaction by TLC until the starting material is consumed. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. The Celite is essential to prevent the fine catalyst powder from passing through standard filter paper.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude diamine product, which can be used directly or purified further.

B. Constructing the Core: Cyclization to Benzimidazoles

The resulting ortho-phenylenediamine derivative is a premier building block for constructing heterocyclic rings. One of the most common and valuable applications is the synthesis of the benzimidazole scaffold, a privileged structure in medicinal chemistry found in anthelmintics (e.g., Albendazole), proton-pump inhibitors (e.g., Omeprazole), and kinase inhibitors.[11][12][13]

Causality: The reaction relies on the condensation of the two adjacent amino groups with a one-carbon electrophile (such as formic acid or an aldehyde). The proximity of the nucleophilic amines on the benzene ring facilitates an intramolecular cyclization, which is entropically favored, leading to the formation of the stable, aromatic benzimidazole ring system.

Caption: Formation of the benzimidazole ring via condensation and cyclization.